2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide , hereafter referred to as APIN, is a complex organic molecule with potential therapeutic applications. It features a piperazine ring, an indoline moiety, and a dimethylamino phenyl group, contributing to its unique pharmacological profile. This article explores the biological activity of APIN, focusing on its synthesis, mechanisms of action, and potential therapeutic effects.
Chemical Structure and Properties
APIN has a molecular formula of C24H34N4O3 and a molecular weight of approximately 463.6 g/mol. The structural components include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Indoline moiety : Associated with neuroactive properties.
- Dimethylamino group : Enhances solubility and bioavailability.
Anticonvulsant Activity
Research indicates that compounds related to APIN may exhibit anticonvulsant properties. In studies involving similar piperazine derivatives, significant anticonvulsant activity was observed in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, derivatives with specific structural modifications displayed protective effects against seizures, suggesting that APIN could be evaluated for similar efficacy .
Neurotransmitter Interaction
The dimethylamino group in APIN suggests potential interactions with neurotransmitter systems, particularly serotonin transporters. Compounds that influence serotonin uptake have been linked to antidepressant effects and modulation of anxiety disorders. The presence of this group may enhance APIN's ability to interact with monoamine transporters, providing a basis for further investigation into its psychotropic properties .
The precise mechanisms through which APIN exerts its biological effects are still under investigation. However, based on structural analogs and related compounds:
- Voltage-sensitive sodium channels : Some piperazine derivatives have been shown to bind to these channels, which play a crucial role in neuronal excitability and seizure activity .
- Monoamine transporters : The interaction with serotonin and possibly dopamine transporters could mediate mood-regulating effects .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Screening : A study on N-phenyl derivatives demonstrated that specific modifications led to enhanced anticonvulsant activity in both MES and PTZ models. The most active compound exhibited significant protection at doses of 100 mg/kg .
- Neurotransmitter Uptake Studies : Research on fluorescent analogs indicated that modifications similar to those present in APIN can enhance uptake efficiency in serotonin transporters, suggesting potential for antidepressant-like effects .
Summary of Findings
The biological activity of APIN is promising based on its structural characteristics and preliminary research findings. Key points include:
- Potential anticonvulsant properties as indicated by analog studies.
- Interaction with neurotransmitter systems may lead to mood modulation.
- Further research is necessary to elucidate its mechanisms of action fully.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-19(32)29-14-16-30(17-15-29)26(34)25(33)27-18-24(21-8-10-22(11-9-21)28(2)3)31-13-12-20-6-4-5-7-23(20)31/h4-11,24H,12-18H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOUBPERYIIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.